(R)-3-Aminobutanoic Acid

Biocatalysis Chiral Resolution ω-Transaminase

Chiral purity failures in API synthesis lead to costly rework and regulatory rejection. (R)-3-Aminobutanoic acid (CAS 3775-73-3) resolves this risk as an enantiopure β-amino acid building block: - Establishes the (R)-stereocenter in dolutegravir synthesis; racemic or (S)-enantiomer substitution generates diastereomeric impurities that fail chiral API specifications. - Enables stereochemically homogeneous peptidomimetic foldamers with defined helix handedness; validated >99% ee synthetic routes available. - Supplied with full analytical documentation (chiral HPLC, ≥98% ee) and available in R&D to bulk quantities with ambient global shipping.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 3775-73-3
Cat. No. B555124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminobutanoic Acid
CAS3775-73-3
Synonyms3775-73-3; (R)-3-AminobutanoicAcid; (R)-3-AMINOBUTYRICACID; (3R)-3-aminobutanoicacid; D-3-Aminobutyricacid; R-3-Aminobutyricacid; (R)-beta-homo-alanine; (R)-3-Amino-butyricacid; (R)-HOMO-BETA-ALANINE; D--Homoalanine; AmbotzHAA8430; AC1NWJCQ; (3R)-3-Aminobutyricacid; SCHEMBL598845; MolPort-008-268-111; OQEBBZSWEGYTPG-GSVOUGTGSA-N; ACT05190; ZINC1713399; Butanoicacid,3-amino-,(3R)-; CA-612; MFCD00211284; AKOS005146085; AKOS015995185; CS19028; LS30206
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])[NH3+]
InChIInChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
InChIKeyOQEBBZSWEGYTPG-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Aminobutanoic Acid (3775-73-3) Overview


(R)-3-Aminobutanoic acid (CAS 3775-73-3), also known as (R)-β-homoalanine, is a non-proteinogenic chiral β-amino acid with the linear formula C4H9NO2 and a molecular weight of 103.12 g/mol [1]. It exists as a white to almost white crystalline solid with a melting point of 215–216 °C, a predicted pKa of 3.67 ± 0.12, and slight solubility in water and methanol . As the (R)-enantiomer of 3-aminobutanoic acid, it is structurally distinct from the common α-amino acids and from its (S)-counterpart (CAS 61477-40-5), with a specific optical rotation of approximately -35° to -36° (c=1, H2O) . The compound serves as a chiral building block in the synthesis of pharmaceuticals including the HIV integrase inhibitor dolutegravir and is investigated as a scaffold for peptidomimetic foldamers and GABA transporter inhibitors .

Why (R)-Enantiomer Cannot Be Substituted


The substitution of (R)-3-aminobutanoic acid with its racemic mixture (DL-β-aminobutyric acid) or its (S)-enantiomer is precluded in applications where molecular chirality governs biological recognition, catalytic stereoselectivity, or downstream crystallinity of pharmaceutical products. In pharmaceutical synthesis, the incorrect enantiomer introduces an undesired stereocenter that propagates through subsequent steps, requiring costly separation of diastereomeric intermediates or resulting in biologically inactive or toxic impurities in the final drug substance [1]. In enzymatic and receptor-based systems, the (R)- and (S)-enantiomers exhibit markedly different substrate/inhibitor profiles due to differential binding geometries at chiral active sites [2]. The following quantitative evidence documents specific performance gaps that preclude generic substitution.

Differentiation Evidence


ω-Transaminase Enantioselective Resolution

In whole-cell biocatalytic resolution, the ω-transaminase from Alcaligenes denitrificans Y2k-2 exhibits extreme enantioselectivity for the (R)-enantiomer of 3-aminobutanoic acid. The enzyme consumes the (S)-enantiomer as substrate while leaving the (R)-enantiomer unreacted, achieving an enantiomeric ratio (E) greater than 100 [1]. This E >100 value indicates that the enzyme discriminates between enantiomers with near-absolute fidelity, producing (R)-3-aminobutanoic acid with essentially no contamination from the (S)-form under optimized conditions.

Biocatalysis Chiral Resolution ω-Transaminase

GABA-AT Enantioselective Inhibition

While direct GABA-AT kinetic data for unsubstituted (R)-3-aminobutanoic acid is not available, studies with the closely related 3-fluoro analog (3-F-GABA) demonstrate profound enantiomer-dependent activity differences that are attributable to the β-amino acid scaffold conformation. The (R)-enantiomer of 3-F-GABA exhibits at least 10-fold greater elimination rate from GABA-AT compared to the (S)-enantiomer, and inhibits GABA transamination with 10-fold higher potency than the (S)-form [1]. The rate of HF elimination from the (R)-enantiomer is approximately 20-fold more efficient than GABA itself is as a substrate for transamination. Molecular modeling attributes this differential behavior to optimal gauche alignment of the C-NH3+ and C-F bonds in the (R)-enantiomer versus anti alignment in the (S)-enantiomer upon enzyme binding [1].

GABA-AT Enzyme Inhibition Conformational Analysis

Dolutegravir Intermediate Stereochemistry

(R)-3-Aminobutanoic acid serves as a critical chiral building block in the synthesis of dolutegravir, an FDA-approved HIV-1 integrase strand transfer inhibitor (INSTI). The (R)-configuration of 3-aminobutanoic acid establishes the absolute stereochemistry at a key stereocenter in the final drug substance [1]. In the industrial synthetic route, (R)-3-aminobutanoic acid is reduced to (R)-3-amino-1-butanol, which then participates in constructing the oxazolidinone ring system of dolutegravir. Substitution with the (S)-enantiomer or racemic mixture would yield the incorrect stereoisomer of the intermediate, propagating to diastereomeric dolutegravir impurities that compromise drug purity and potency . The pharmaceutical-grade specification for this intermediate typically requires optical purity ≥98% ee, with enantiomeric impurities tightly controlled due to regulatory requirements for chiral API manufacturing .

HIV Integrase Inhibitor Pharmaceutical Intermediate Dolutegravir

GAT1 Inhibitory Activity

In a study of N-substituted acyclic β-amino acids as GABA uptake inhibitors, the 3-aminobutanoic acid scaffold demonstrated measurable inhibitory activity at GABA transporter subtype GAT1. The 4,4-diphenylbut-3-enyl substituted derivative of 3-aminobutanoic acid (rac-6b) exhibited a pIC50 value of 5.34 at GAT1 [1]. In comparison, the study noted that 3-aminopropanoic acid showed a distinct preference for GAT3 over GAT1, whereas the homolog 3-aminobutanoic acid altered the subtype selectivity profile [1]. Although the reported data are for racemic N-substituted derivatives rather than the free (R)-amino acid, this establishes that the β-amino acid scaffold bearing the 3-aminobutanoic acid backbone engages GABA transporters, and the (R)-configuration would be expected to influence potency and subtype selectivity due to chiral recognition at the transporter binding site [2].

GAT1 GAT3 GABA Uptake Inhibitor

Chiral Purity Specifications

The (R)-3-aminobutanoic acid is distinguished from its racemic counterpart (DL-β-aminobutyric acid, CAS 541-48-0) by measurable optical rotation and chromatographic enantiomeric purity specifications. The (R)-enantiomer exhibits a specific optical rotation of approximately -35° to -36° (c=1, H2O) , whereas the racemic mixture shows no net optical rotation [1]. Commercial specifications for the (R)-enantiomer typically require optical purity ≥98% ee as determined by chiral HPLC or LC . The racemic DL-form is marketed primarily for agricultural biostimulant applications (induction of plant disease resistance) rather than pharmaceutical synthesis, where stereochemical purity is essential [2].

Chiral Purity Optical Rotation Material Specification

Asymmetric Synthesis Methods

Multiple chemical synthetic routes have been reported for producing enantiopure (R)-3-aminobutanoic acid. The Juaristi and Seebach method (1992) achieves separation of (R)- and (S)-enantiomers via diastereomeric (1′S)-N-phenethyl derivatives, with subsequent hydrogenolysis yielding the free (R)-acid [1]. A more recent approach via L-aspartic acid derivatization, involving tosylation, anhydride formation, and nucleophilic displacement with lithium dialkylcuprates followed by reductive tosyl removal, yields (3R)-3-aminobutanoic acids 12a–e with enantiomeric excess exceeding 99% [2]. The Seebach method (1988) employs preparative HPLC separation of diastereoisomers obtained from (S)-phenethylamine addition to methyl crotonate, producing both (R)- and (S)-enantiomers in enantiopure form [3].

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Excess

Application Scenarios


Dolutegravir API Intermediate

(R)-3-Aminobutanoic acid is a critical chiral building block in the commercial synthesis of dolutegravir, where the (R)-stereocenter establishes the absolute configuration of the final drug substance [1]. Substitution with racemic material or the (S)-enantiomer is not viable because incorrect stereochemistry propagates through reduction to (R)-3-amino-1-butanol and subsequent oxazolidinone ring formation, generating diastereomeric impurities that fail regulatory specifications for chiral API manufacturing . Procurement in this scenario requires material meeting optical purity specifications of ≥98% ee, with full analytical documentation (certificate of analysis including chiral HPLC/LC purity) .

GABA Transporter & Aminotransferase Inhibitor Discovery

The β-amino acid scaffold of (R)-3-aminobutanoic acid provides a chiral template for developing GABA transporter subtype GAT1 inhibitors, with N-substituted derivatives showing pIC50 values of 5.34 at GAT1 [1]. Class-level evidence from 3-fluoro analog studies indicates that the (R)-enantiomer of β-amino acids binds GABA-AT with at least 10-fold higher potency and inhibitor efficacy compared to the (S)-enantiomer, due to favorable gauche conformational alignment in the enzyme active site . For medicinal chemistry programs targeting neurological disorders (epilepsy, anxiety, Parkinson's disease), the enantiopure (R)-form is essential for establishing valid structure-activity relationships and avoiding confounding effects from the less active (S)-enantiomer .

Peptidomimetic Foldamer Monomer

(R)-3-Aminobutanoic acid serves as a conformationally restricted β3-amino acid monomer for constructing peptidomimetic oligomers (foldamers) that adopt predictable secondary structures distinct from α-peptides [1]. Incorporation of β3-residues with defined (R)-stereochemistry influences helix handedness, hydrogen-bonding networks, and overall foldamer topology . Unlike racemic β-amino acid mixtures, enantiopure (R)-3-aminobutanoic acid enables the synthesis of stereochemically homogeneous foldamers required for reproducible structural studies, organocatalyst development, and investigations of protein-protein interaction inhibitors [1]. Multiple validated synthetic routes achieving >99% ee ensure reliable access to enantiopure monomer for solid-phase peptide synthesis and solution-phase oligomer assembly .

Biocatalytic Process Development

The documented enzymatic resolution of racemic 3-aminobutanoic acid using ω-transaminase from Alcaligenes denitrificans Y2k-2 with E >100 [1] provides a validated biocatalytic route for producing enantiopure (R)-3-aminobutanoic acid at scale. This application scenario is relevant for process chemistry groups developing cost-effective, green chemistry manufacturing routes that avoid chiral auxiliary synthesis and heavy metal catalysts [1]. The high E value (>100) indicates near-absolute enantioselectivity, minimizing yield loss during resolution and enabling efficient recycling of the undesired enantiomer [1]. Procurement of research-grade (R)-3-aminobutanoic acid supports enzyme screening campaigns, substrate specificity profiling, and development of immobilized biocatalyst systems for continuous-flow manufacturing.

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